OVA-E1 peptide TFA

T cell receptor affinity MHC class I OT-I TCR

OVA-E1 peptide TFA (EIINFEKL) is a sequence-defined SIINFEKL antagonist distinguished by a single serine-to-glutamic acid substitution at position 1. This alteration converts the full agonist into a partial agonist/antagonist, selectively activating p38/JNK cascades without triggering ERK/calcium-dependent deletion. The intermediate TCR affinity (Kd=22.6 μM) enables graded affinity titration against SIINFEKL (Kd=6.5 μM) and R4 (Kd=57.1 μM). Supplied as a uniform trifluoroacetate salt to ensure batch-to-batch solubility and bioactivity, eliminating variability inherent to free base or heterogeneous counterion formulations.

Molecular Formula C49H77F3N10O16
Molecular Weight 1119.2 g/mol
Cat. No. B15087527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA-E1 peptide TFA
Molecular FormulaC49H77F3N10O16
Molecular Weight1119.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1
InChIKeyOAOVWFXRXDBOSX-YUPPFQQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA-E1 Peptide TFA: Product Overview and Key Specifications for Immunology Research Procurement


OVA-E1 peptide TFA (CAS: 1262750-80-0) is the trifluoroacetate salt form of the OVA-E1 peptide, a synthetic octameric variant antagonist of the well-characterized ovalbumin-derived SIINFEKL [OVA(257-264)] epitope [1]. The peptide adopts the sequence EIINFEKL, distinguished from the wild-type agonist SIINFEKL by a single serine-to-glutamic acid substitution at position 1 [2]. This compound is presented by the H-2Kb class I major histocompatibility complex (MHC) molecule and is routinely employed in murine T cell immunology studies to investigate T cell receptor (TCR) affinity thresholds, thymic selection processes, and differential intracellular signaling outcomes [3].

OVA-E1 Peptide TFA vs. SIINFEKL and Other Analogs: Why Salt Form and Sequence Identity Are Critical for Reproducible Research


In immunology research procurement, the interchangeability of OVA-derived peptide variants—such as wild-type SIINFEKL, its free base, or alternative salt forms—is fundamentally compromised by sequence-dependent functional divergence and formulation-dependent solubility characteristics. OVA-E1 peptide TFA differs from the agonist SIINFEKL by a single S→E substitution at the P1 TCR contact residue, which profoundly alters TCR binding affinity and downstream signaling fate [1]. This single alteration converts the peptide from a full agonist capable of driving robust CTL activation and proliferation into a partial agonist/antagonist that selectively engages non-deletional signaling pathways while failing to induce T cell deletion [2]. Additionally, the TFA counterion influences peptide solubility and stability compared to free base or acetate forms, affecting experimental reproducibility in in vitro and in vivo applications . These distinctions preclude generic substitution and necessitate compound-specific validation and procurement.

OVA-E1 Peptide TFA: Quantitative Evidence of Differential TCR Affinity and Functional Antagonism Compared to SIINFEKL and Related Analogs


Differential TCR Binding Affinity of OVA-E1 Peptide TFA versus Wild-Type SIINFEKL (OVAI) and R4 Variant in OT-I TCR System

The OVA-E1 peptide (EIINFEKL), as the TFA salt, demonstrates a quantitatively distinct affinity profile for the OT-I TCR when complexed with H-2Kb MHC compared to both the wild-type agonist SIINFEKL (OVAI) and another variant antagonist, R4 [1]. While wild-type SIINFEKL exhibits high-affinity binding (Kd = 6.5 μM) that drives robust T cell activation and deletion, OVA-E1 manifests an intermediate affinity of 22.6 μM, positioning it between the high-affinity agonist and the lower-affinity R4 variant (57.1 μM) [1]. This graded affinity spectrum enables researchers to precisely titrate TCR signaling strength.

T cell receptor affinity MHC class I OT-I TCR peptide antagonist thymic selection

Functional Antagonism: Inefficient T Cell Activation and Thymocyte Deletion by OVA-E1 Peptide TFA Relative to Wild-Type SIINFEKL

In systematic functional assays comparing OVA257-264 analogs, OVA-E1 (characterized as the variant with Glu substitution at position 1) was shown to be inefficient at promoting both thymocyte deletion and mature T cell activation compared to the wild-type SIINFEKL agonist [1]. While wild-type SIINFEKL potently induces double-positive thymocyte deletion and cytotoxic T lymphocyte (CTL) activation, OVA-E1 acts as an antagonist, failing to trigger deletional signaling despite maintaining the capacity to engage the TCR and promote positive selection in fetal thymic organ culture (FTOC) [1][2].

T cell activation thymocyte deletion peptide antagonist CTL assay negative selection

Differential Intracellular Signaling: p38 and JNK Cascade Activation by OVA-E1 Peptide TFA in Mutant and Wild-Type Thymocytes

Unlike many antagonist peptides that fail to trigger downstream signaling, OVA-E1 peptide TFA retains the capacity to activate the p38 and JNK mitogen-activated protein kinase (MAPK) cascades [1]. Importantly, this activation occurs similarly in both mutant and wild-type thymocytes [1][2]. This signaling signature is distinct from the broader signaling repertoire induced by wild-type SIINFEKL, which additionally triggers robust ERK activation and calcium flux associated with full T cell activation and proliferation [3].

p38 MAPK JNK signal transduction thymocyte peptide antagonist

Product Purity and Analytical Specifications: OVA-E1 Peptide TFA (≥98% HPLC) vs. Peptide Content Variability in Alternative Sources

Commercially available OVA-E1 peptide TFA is supplied with a verified purity of ≥98% as determined by HPLC, with TFA content resulting from the salt formulation process . The TFA salt form (molecular weight: 1119.19 g/mol) provides enhanced solubility in aqueous buffers compared to the free base form, which can exhibit variable solubility and aggregation behavior . In contrast, free base SIINFEKL peptides or peptides from non-validated sources may contain residual TFA or other counterions at undefined levels, potentially confounding biological assays that are sensitive to pH shifts or ionic composition.

peptide purity HPLC quality control TFA salt reproducibility

Sequence Identity and Antagonist Phenotype: OVA-E1 Peptide TFA (EIINFEKL) vs. Wild-Type SIINFEKL and Other Position-1 Variants

The primary sequence of OVA-E1 peptide TFA is EIINFEKL, featuring a glutamic acid (E) substitution for the wild-type serine (S) at position 1—a critical TCR contact residue [1]. Systematic alanine scanning and conservative substitution analyses of SIINFEKL analogs have established that position 1 substitutions dramatically alter functional outcomes, with the S1E substitution specifically conferring an antagonist phenotype [1][2]. Other position-1 variants include R4 (likely S1R substitution, Kd = 57.1 μM) and G4 (SIIGFEKL, a variant agonist), each producing distinct affinity and functional profiles [3].

peptide sequence TCR contact residue antagonist variant SIINFEKL analog structure-activity relationship

OVA-E1 Peptide TFA: Validated Applications in T Cell Selection, TCR Affinity Threshold Studies, and Antagonist Mechanism Research


Dissecting TCR Affinity Thresholds in Positive vs. Negative Thymic Selection

OVA-E1 peptide TFA (Kd = 22.6 μM with OT-I TCR) occupies a unique affinity window that is sufficient to promote positive selection in fetal thymic organ culture (FTOC) but insufficient to trigger deletional negative selection [1][2]. This intermediate affinity makes the compound indispensable for experiments designed to define the quantitative TCR signaling thresholds that determine T cell fate. Researchers can use OVA-E1 peptide TFA as a calibrated tool to compare signaling outcomes against high-affinity SIINFEKL (Kd = 6.5 μM, full deletion) and low-affinity R4 (Kd = 57.1 μM, minimal deletion) [1]. This graded affinity panel enables precise titration of TCR engagement strength in both in vitro thymocyte cultures and in vivo adoptive transfer models.

Investigating p38 and JNK MAPK Signaling Pathways in Thymocyte Development

The capacity of OVA-E1 peptide TFA to activate p38 and JNK cascades similarly in mutant and wild-type thymocytes—without triggering the full activation program associated with ERK signaling and calcium flux—positions this compound as a specialized probe for MAPK pathway dissection [1][2]. This application is particularly relevant for studies examining how differential MAPK engagement contributes to positive selection versus clonal deletion, or for screening small-molecule inhibitors of p38/JNK in a physiologically relevant TCR signaling context. The defined TFA salt form ensures consistent solubility and bioactivity across replicate experiments [3].

Mechanistic Studies of TCR Antagonism and Altered Peptide Ligand (APL) Biology

As a genetically defined antagonist variant differing from wild-type SIINFEKL by a single S→E substitution at the P1 TCR contact residue, OVA-E1 peptide TFA serves as a gold-standard altered peptide ligand (APL) for investigating the molecular basis of TCR antagonism [1]. The compound enables researchers to study how subtle changes in peptide-MHC structure translate into qualitatively distinct intracellular signaling outcomes and functional T cell responses. This application is directly relevant to understanding mechanisms of peripheral T cell tolerance, autoimmunity, and the design of peptide-based immunotherapeutics that selectively modulate rather than activate T cell responses.

Quality-Controlled Peptide Reagent for Standardized OT-I T Cell Functional Assays

For laboratories conducting routine OT-I T cell activation, proliferation, or cytokine production assays, OVA-E1 peptide TFA (≥98% purity by HPLC, defined TFA salt) provides a reliable negative control or partial agonist stimulus [1]. When used alongside wild-type SIINFEKL (full agonist) and null peptides, OVA-E1 enables rigorous assay validation and the establishment of dynamic range baselines. The batch-to-batch consistency afforded by the commercial TFA salt formulation minimizes inter-experiment variability, a critical consideration for longitudinal studies or multi-site collaborative research where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA-E1 peptide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.